Product packaging for Brisbagenin(Cat. No.:CAS No. 16963-78-3)

Brisbagenin

Cat. No.: B1219676
CAS No.: 16963-78-3
M. Wt: 432.6 g/mol
InChI Key: NCLLSOCDVMFDSK-CNJRTTOXSA-N
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Description

Brisbagenin is a triterpenoid compound belonging to the class of organic molecules known as spirostanes . It was first isolated from plants of the genus Cordyline . The compound has a defined molecular formula of C 27 H 44 O 4 and an average molecular weight of 432.645 g/mol . Plants from the Cordyline genus have a history of use in traditional medicine for various ailments, and scientific interest in their chemical constituents has grown due to their potential as a source of new bioactive compounds . As a spirostane, this compound is part of a larger group of saponins and sapogenins reported from Cordyline species, which have been noted in scientific literature to exhibit a range of biological activities worthy of further investigation . Research into pure compounds like this compound is essential for advancing the understanding of natural product chemistry and exploring potential applications. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44O4 B1219676 Brisbagenin CAS No. 16963-78-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16963-78-3

Molecular Formula

C27H44O4

Molecular Weight

432.6 g/mol

IUPAC Name

(1S,2S,4S,5'R,7S,8R,9S,12S,13S,14R,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16-diol

InChI

InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17+,18-,19-,20+,21+,22+,23-,24+,25+,26+,27?/m1/s1

InChI Key

NCLLSOCDVMFDSK-CNJRTTOXSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(C(CC(C6)O)O)C)C)C)OC1

Isomeric SMILES

C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5([C@@H](C[C@@H](C6)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(C(CC(C6)O)O)C)C)C)OC1

Synonyms

brisbagenin

Origin of Product

United States

Occurrence, Distribution, and Advanced Isolation Methodologies of Brisbagenin

Botanical Sources and Phytogeographical Distribution of Brisbagenin-Producing Organisms

This compound has been identified in plants belonging to the Cordyline genus and the Arecaceae (palm) family.

The genus Cordyline, now classified under the Asparagaceae family, is a significant source of this compound. Research has identified this compound in several species within this genus. Specifically, this compound has been isolated from Cordyline dracaenoides researchgate.net and Cordyline cannifolia chromatographyonline.com. Furthermore, studies have reported the presence of this compound and related compounds in Cordyline species generally researchgate.nettaylorfrancis.comupenn.edu, with mentions also including C. stricta and C. australis in broader phytochemical investigations of the genus upenn.edu. These plants are distributed across various tropical and subtropical regions, with significant presence in Australia and New Zealand researchgate.netchromatographyonline.comresearchgate.netphytojournal.comnih.govwikipedia.orgnih.govhplc.eunih.govresearchgate.net.

Direct evidence for the detection of this compound specifically within Agave species or other members of the Liliaceae family (beyond Cordyline, which is now in Asparagaceae) was not found in the reviewed literature. While some studies mention Liliaceae plants in general contexts of steroidal saponin (B1150181) analysis phytojournal.com, or list compounds found in related genera like Hyophorbe lagenicaulis (also in Arecaceae) which include this compound alongside other compounds cd-genomics.com, a direct link between this compound and Agave or other distinct Liliaceae genera was not established in the provided search results.

This compound has been successfully isolated from species within the Arecaceae (palm) family. Notably, it has been identified in the leaves of Hyophorbe verschaffeltii wikipedia.orgscribd.comlongdom.org. This species is endemic to the Mascarene Islands longdom.org. While not explicitly linked to this compound in the provided snippets, Hyophorbe lagenicaulis was also mentioned in relation to the presence of this compound cd-genomics.com.

Modern Chromatographic Techniques for Extraction and Purification

The isolation and purification of this compound from plant matrices employ a range of sophisticated chromatographic methods, leveraging their ability to separate complex mixtures.

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) coupled with a Diode Array Detector (RP-HPLC-DAD), is a cornerstone for the purification and analysis of this compound. These techniques have been instrumental in isolating this compound from plant extracts, such as those from Hyophorbe verschaffeltii nih.govwikipedia.orglongdom.org. The separation capabilities of HPLC allow for the resolution of this compound from other co-extracted compounds, enabling its characterization taylorfrancis.comcd-genomics.com. Preparative Thin-Layer Chromatography (PTLC) and standard Column Chromatography have also been employed in conjunction with HPLC for purification nih.govwikipedia.orglongdom.org.

Thin-Layer Chromatography (TLC) serves as a valuable tool for the preliminary identification and monitoring of purification progress for this compound chromatographyonline.comnih.govwikipedia.orglongdom.org. It is often used to assess the purity of fractions obtained during chromatographic separations. Gas Chromatography (GC) has also been mentioned in the context of analyzing compounds from Cordyline species, which include this compound researchgate.net.

Compound List

this compound

Brisbenone

Quercetin

Quercetin 7, 3', 4' trimethoxy

Luteolin

Cannigenin

Diosgenin (B1670711)

Yamogenin

Sarsasapogenin

Smilagenin

Ruscogenin (B1680278)

Neoruscogenin

Neotigogenin

Tigogenin

Strategies for Compound Dereplication in Complex Natural Extracts

The efficient identification of known compounds within complex natural product mixtures, a process known as dereplication, is a critical step in modern drug discovery and natural product research. This strategy aims to prevent the re-isolation and re-characterization of already identified substances, thereby conserving valuable resources and accelerating the discovery of novel bioactive molecules researchgate.netresearchgate.net. This compound, a spirostane steroid, serves as a relevant example for discussing these advanced dereplication strategies, given its presence in various plant sources and the inherent complexity of phytochemical analysis.

Occurrence and Distribution of this compound

This compound has been identified as a constituent in several plant species, primarily within the genus Cordyline. Notable sources include Cordyline dracaenoides, Cordyline stricta, and Cordyline cannifolia, where it has been isolated alongside other steroidal saponins (B1172615) and sapogenins nih.govresearchgate.net. It has also been reported in Hyophorbe verschaffeltii phytojournal.com. The Cordyline genus is distributed globally and has a long-standing history of use in traditional medicine, often yielding complex extracts containing a wide array of secondary metabolites nih.gov. The presence of this compound in these diverse botanical sources necessitates robust methods for its rapid identification.

Analytical Techniques for Dereplication

The core of dereplication strategies relies on the combination of advanced separation techniques with powerful identification tools, often integrated with comprehensive chemical databases.

Hyphenated Chromatographic-Mass Spectrometric Techniques (LC-MS/MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern dereplication. This technique allows for the separation of individual components from complex mixtures, followed by their rapid identification based on mass-to-charge ratio and fragmentation patterns mdpi.comnih.govnews-medical.net. For a compound like this compound, LC-MS/MS can provide a characteristic mass spectrum and fragmentation profile. By comparing these data against spectral libraries or known standards, researchers can quickly confirm or refute the presence of this compound in an extract without the need for extensive purification mdpi.comnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly 2D NMR techniques such as HSQC (heteronuclear single quantum correlation) and HMBC (heteronuclear multiple-bond correlation), provides detailed structural information. When applied to complex mixtures, NMR-based dereplication strategies can identify known compound scaffolds or structural fragments dntb.gov.uamdpi.comnih.govrsc.org. Techniques like Diffusion-Ordered Spectroscopy (DOSY) can further aid dereplication by separating compounds based on their diffusion coefficients, allowing for molecular weight prediction and comparison with database entries rsc.org. Computational tools and algorithms are increasingly used to analyze NMR data from mixtures, enabling the grouping of compounds by shared structural features and facilitating the identification of known compounds like this compound nih.govrsc.orgmdpi.com.

Database Searching and Integration: The effectiveness of dereplication is significantly enhanced by access to comprehensive natural product databases. These databases, such as SuperNatural, ChemSpider, and LOTUS, contain vast collections of characterized compounds with associated structural, taxonomic, and spectroscopic data rsc.orgnih.govwiley.comchemrxiv.org. By querying these databases with experimental data (e.g., molecular formula, mass, NMR chemical shifts), researchers can rapidly identify whether a compound of interest, such as this compound, has been previously reported researchgate.netrsc.org.

Molecular Networking: A more advanced strategy, molecular networking, organizes MS/MS data based on chemical similarity, creating a visual representation of relationships between compounds within a mixture. This approach not only facilitates the dereplication of known molecules but also helps in identifying related analogues, offering a powerful complement to traditional dereplication methods nih.gov.

By employing these integrated analytical and computational strategies, researchers can efficiently identify known compounds like this compound within complex plant extracts, thereby streamlining the natural product discovery pipeline and focusing efforts on the identification of novel chemical entities.

Advanced Spectroscopic and Chemical Approaches for Brisbagenin Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of natural products like Brisbagenin, offering unparalleled detail about the atomic connectivity and spatial arrangement within the molecule.

Application of One-Dimensional NMR (¹H and ¹³C NMR)

One-dimensional NMR experiments, specifically ¹H NMR and ¹³C NMR, provide fundamental information about the types and numbers of protons and carbons present in this compound, along with their immediate chemical environments.

¹H NMR Spectroscopy: This technique reveals the chemical shifts, multiplicities (due to spin-spin coupling), and integration of proton signals. For this compound, ¹H NMR data has been instrumental in identifying characteristic signals for its steroidal backbone, including signals for the methyl groups (e.g., H-18, H-19, H-21, H-27), protons on carbons bearing hydroxyl groups (e.g., H-1, H-3), and protons in the spiroketal region (e.g., H-26) phytojournal.com. The multiplicity and coupling constants provide clues about neighboring protons, aiding in the assignment of specific protons to their respective positions on the steroid skeleton.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of this compound. It identifies the number of unique carbon atoms and their chemical environments, distinguishing between quaternary carbons, methine carbons, methylene (B1212753) carbons, and methyl carbons. For this compound, ¹³C NMR has been crucial in assigning signals to key carbons within the steroid structure, such as those in the spiroketal system (e.g., C-22), carbons bearing hydroxyl groups (e.g., C-1, C-3), and other carbons of the steroid rings (e.g., C-9, C-14, C-16, C-17) phytojournal.com.

Table 1: Selected ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ ppm)MultiplicityCoupling Constant (J)
H-13.78m-
H-34.01m-
H-180.75s-
H-190.85s-
H-210.92d7 Hz
H-263.48m-
H-270.87d7 Hz

*Data adapted from phytojournal.com. 'm' denotes multiplet, 's' denotes singlet, 'd' denotes doublet.

Table 2: Selected ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ ppm)
C-172.5
C-364.6
C-954.7
C-1455.9
C-1679.9
C-1762.2
C-22109.8
C-2665.7

*Data adapted from phytojournal.com.

Utilization of Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY, ROESY)

To establish definitive structural assignments and stereochemical relationships, two-dimensional (2D) NMR techniques are indispensable. These experiments provide crucial information about correlations between nuclei.

COSY (Correlation Spectroscopy): COSY experiments reveal ¹H-¹H scalar couplings, mapping out which protons are adjacent to each other through bonds. This is vital for tracing proton connectivity along the steroid rings and side chain colab.wsresearchgate.net.

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate directly bonded ¹H and ¹³C nuclei, allowing for the assignment of proton signals to their corresponding carbon signals. This is fundamental for building the carbon-proton framework of this compound colab.wsresearchgate.net.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to establish longer-range correlations (typically 2-3 bonds) between protons and carbons. This technique is particularly powerful for connecting different structural fragments, such as linking the aglycone to a glycosidic moiety or confirming the positions of substituents on the steroid skeleton colab.wsresearchgate.net.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating Frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are spatially close to each other, even if they are not directly bonded. NOESY and ROESY are critical for determining the relative stereochemistry of substituents and ring fusions in complex molecules like this compound, providing insights into the molecule's three-dimensional conformation colab.ws.

Theoretical GIAO DFT Calculations for Chemical Shift Prediction and Conformational Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) with the Gauge-Independent Atomic Orbital (GIAO) method, play a significant role in modern structural elucidation. These calculations can predict NMR chemical shifts (both ¹H and ¹³C) and other spectroscopic parameters for proposed structures, which can then be compared with experimental data mdpi.comconicet.gov.arnih.govmdpi.comresearchgate.net.

Chemical Shift Prediction: By calculating the electronic structure of a molecule, DFT methods can predict the magnetic shielding experienced by each nucleus. Comparing these calculated chemical shifts with experimentally observed values helps validate proposed structures and can assist in assigning ambiguous signals mdpi.comconicet.gov.arresearchgate.net. The accuracy of these predictions can be influenced by the choice of functional, basis set, and the inclusion of solvent effects conicet.gov.arnih.govmdpi.com.

Conformational Analysis: DFT calculations can also be used to optimize the geometry of this compound, identifying stable conformers. By calculating NMR parameters for these conformers and averaging them according to their Boltzmann populations, a more accurate comparison with experimental spectra can be achieved, particularly for complex molecules where conformational flexibility is present mdpi.commdpi.com.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound, as well as for providing structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) and Soft Ionization Techniques (ESI-MS, FAB-MS, MALDI-TOF)

Soft ionization techniques are preferred for initial mass analysis of compounds like this compound, as they minimize fragmentation and yield intact molecular ions.

Soft Ionization Techniques: Electrospray Ionization (ESI-MS), Fast Atom Bombardment Mass Spectrometry (FAB-MS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly employed to generate protonated ([M+H]⁺) or other adduct ions of the molecule researchgate.netnih.gov. These techniques are suitable for polar and thermally labile compounds such as steroidal sapogenins and their glycosides.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the precise elemental composition of this compound. This is critical for confirming its molecular formula and distinguishing it from isobaric compounds nih.gov. The accuracy of HRMS measurements, often in the parts-per-million (ppm) range, significantly narrows down the possibilities for the molecular formula nih.gov.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Glycosidic Linkages and Aglycone Structure

When soft ionization alone provides insufficient structural detail, tandem mass spectrometry (MS/MS or MSⁿ) is utilized to induce controlled fragmentation of the molecular ion.

Fragmentation Analysis: In MS/MS experiments, a selected precursor ion (e.g., the protonated molecule of this compound or its glycoside) is fragmented through methods like Collision-Induced Dissociation (CID). The resulting product ions provide information about the molecule's substructures nih.gov.

Glycosidic Linkage Elucidation: For steroidal saponins (B1172615), MS/MS fragmentation can reveal the sequence and linkages of sugar moieties attached to the aglycone. Characteristic fragmentation patterns, such as the loss of sugar units or specific cleavages within the glycosidic bond, help to identify the type of monosaccharides and how they are connected nih.govresearchgate.netnih.gov.

Aglycone Structure: Fragmentation of the glycosidic bond also yields ions corresponding to the aglycone (the steroid core). Analyzing these fragment ions further confirms the structure of the aglycone, which in this case is the spirostane skeleton of this compound nih.gov.

Compound Names Mentioned:

this compound

Cannigenin

Spirostanol (B12661974) glycosides

Spirostanols

Saponins

Furostanes

Cholestane glycosides

Aglycone

Ancillary Spectroscopic Techniques

Infrared (IR) Spectroscopy for Functional Group Identificationopenstax.orggerli.com

Infrared (IR) spectroscopy is a fundamental technique used to identify the presence of specific functional groups within a molecule by detecting the absorption of IR radiation, which causes molecular vibrations. Different bonds and functional groups absorb IR radiation at characteristic frequencies, expressed as wavenumbers (cm⁻¹). By analyzing the absorption bands in an IR spectrum, researchers can infer the presence of hydroxyls, carbonyls, C-C, C-O, and other bonds savemyexams.com, libretexts.org, wfu.edu.

For this compound, as a complex natural product likely possessing hydroxyl groups and potentially ester or lactone functionalities (common in triterpenes and saponins), IR spectroscopy would be expected to reveal:

O-H stretching vibrations: Broad absorption bands in the region of 3200–3550 cm⁻¹ would indicate the presence of hydroxyl groups, possibly involved in hydrogen bonding savemyexams.com, libretexts.org.

C=O stretching vibrations: Strong absorption bands in the range of 1680–1750 cm⁻¹ would suggest the presence of carbonyl groups, such as those found in esters, ketones, or lactones savemyexams.com, libretexts.org, wfu.edu.

C-O stretching vibrations: Bands in the 1000–1300 cm⁻¹ region are indicative of C-O single bonds, commonly found in alcohols, ethers, and glycosidic linkages savemyexams.com, libretexts.org.

Table 1: Expected Characteristic IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Interpretation
O-H (hydroxyl)3200–3550 (broad)Presence of alcohol or phenolic hydroxyl groups
C=O (carbonyl)1680–1750 (strong, sharp)Ester, lactone, or ketone functionality
C-O (ether/glycosidic)1000–1300 (medium/strong)Presence of ether linkages or glycosidic bonds
C-H (aliphatic)2850–3000 (medium/strong)Presence of saturated hydrocarbon chains

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysisopenstax.org

UV-Vis spectroscopy is employed to detect and analyze molecules containing chromophores – structural units that absorb light in the ultraviolet (10–400 nm) and visible (400–700 nm) regions of the electromagnetic spectrum scienceready.com.au, wjpls.org, bspublications.net. Absorption of UV-Vis light typically results from electronic transitions, primarily π → π* and n → π*, which occur in unsaturated systems like double bonds, triple bonds, and carbonyl groups scienceready.com.au, bspublications.net, hnue.edu.vn.

For this compound, UV-Vis spectroscopy would help identify conjugated systems. If this compound possesses conjugated double bonds or α,β-unsaturated carbonyl systems, it would exhibit characteristic absorption maxima (λmax) in the UV region. The absence of significant absorption in the visible region would indicate that the compound is not colored. The extent of conjugation influences the wavelength of maximum absorption, with longer conjugated systems shifting the absorption to higher wavelengths (bathochromic shift) bspublications.net.

Table 2: Typical UV-Vis Absorption Ranges and Chromophores

Chromophore TypeExpected λmax (nm)Transition Type
Isolated C=C, C=N160–200π → π
Isolated C=O (ketones, aldehydes)270–290 (n→π)n → π
Conjugated C=C (e.g., dienes)210–250π → π
Conjugated C=O (α,β-unsaturated carbonyls)210–240π → π
Extended Conjugation (e.g., polyenes)> 250π → π

Chemical Transformations for Stereochemical and Linkage Confirmations

Chemical methods are indispensable for confirming structural features that spectroscopic techniques alone may not fully resolve, particularly concerning stereochemistry and the nature of linkages, such as glycosidic bonds.

Hydrolysis Methods for Sugar Moiety Analysisgerli.comhnue.edu.vn

Table 3: Identified Sugar Moieties from Glycoside Hydrolysis (Typical)

Sugar TypeIdentification Method ExampleNotes
GlucoseGC-MS of alditol acetates; HPLCCommonly found in many natural product glycosides gerli.com, nih.gov, mdpi.com
GalactoseGC-MS of alditol acetates; HPLCOften found alongside glucose nih.gov, mdpi.com
RhamnoseGC-MS of alditol acetates; HPLCA deoxy sugar, common in saponins nih.gov

Chemical Derivatization (e.g., Acetylation, Oxidation) for Structural Modification Studiesresearchgate.netlibretexts.orgresearchgate.net

Chemical derivatization involves reacting the compound with specific reagents to alter its functional groups, thereby facilitating analysis or confirming structural features.

Acetylation: The acetylation of free hydroxyl groups using reagents like acetic anhydride (B1165640) is a common derivatization strategy. This process converts hydroxyls into acetate (B1210297) esters, which can increase the compound's volatility and thermal stability, making it more amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) jfda-online.com, researchgate.net. Acetylation also protects hydroxyl groups during subsequent reactions and can aid in confirming the number of free hydroxyls present in the molecule libretexts.org, researchgate.net.

Oxidation: Selective oxidation of specific functional groups, such as alcohols to ketones or aldehydes, can provide critical information about the oxidation state and position of functional groups. For example, oxidizing a secondary alcohol to a ketone can confirm the presence of the alcohol and help define the carbon skeleton researchgate.net.

These modifications can also alter chromatographic retention times or spectroscopic properties, assisting in the assignment of signals and confirmation of structural assignments.

Integration of Computer-Assisted Structure Elucidation (CASE) and Quantum Chemical Modelingwfu.edursc.org

The complexity of natural product structures often necessitates the integration of computational methods with experimental data. Computer-Assisted Structure Elucidation (CASE) systems utilize algorithms to generate all plausible molecular structures consistent with spectroscopic data, such as NMR and IR researchgate.net, technologynetworks.com. These systems can predict fragmentation patterns or spectroscopic parameters and compare them against experimental results to rank candidate structures researchgate.net.

Quantum chemical modeling, including Density Functional Theory (DFT) calculations, plays a vital role in predicting spectroscopic properties like IR frequencies and NMR chemical shifts with high accuracy researchgate.net, rsc.org, frontiersin.org. By comparing these computed values to experimental data, researchers can validate proposed structures, confirm stereochemistry, and resolve any remaining ambiguities in the molecular framework researchgate.net, rsc.org, technologynetworks.com. This synergistic approach enhances the reliability and efficiency of structural determination, especially for intricate molecules like this compound.

Compound List:

this compound

General Biosynthesis of Steroidal Saponins from Squalene (B77637)

The foundational precursor for all steroidal saponins is squalene, a linear triterpene hydrocarbon. Squalene itself is synthesized through complex metabolic routes that are conserved across many organisms.

Squalene biosynthesis in plants, as in other eukaryotes, primarily relies on the isoprenoid precursor pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway nih.govontosight.aiasm.orgtandfonline.comscbt.comontosight.aichalmers.sefrontiersin.orgmdpi.comfrontiersin.org.

Mevalonate (MVA) Pathway: This pathway is predominantly cytosolic and initiates with acetyl-CoA. Through a series of enzymatic reactions involving key enzymes such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), mevalonate is produced. Mevalonate is then converted into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP) ontosight.aiasm.orgchalmers.sebiorxiv.orgresearchgate.net.

2-C-methyl-D-erythritol-4-phosphate (MEP) Pathway: This pathway is located in the plastids and utilizes glyceraldehyde-3-phosphate (G3P) and pyruvate (B1213749) as starting materials to produce IPP and DMAPP nih.govasm.orgchalmers.sefrontiersin.orgfrontiersin.orgplos.org.

These C5 isoprenoid units (IPP and DMAPP) are sequentially condensed to form geranyl pyrophosphate (GPP, C10), then farnesyl pyrophosphate (FPP, C15) frontiersin.orgmdpi.comresearchgate.netplos.orgdiva-portal.org. Finally, two molecules of FPP undergo a head-to-head condensation catalyzed by squalene synthase (SQS) to yield squalene (C30) asm.orgtandfonline.comfrontiersin.orgmdpi.comresearchgate.netplos.orgdiva-portal.orgnih.gov.

The linear squalene molecule is the substrate for the first oxygenation step in sterol biosynthesis, catalyzed by squalene epoxidase (also known as squalene monooxygenase) ontosight.aiscbt.comontosight.aifrontiersin.orgnih.govwikipedia.orgwikidoc.orgalchetron.combohrium.comnih.gov. This enzyme utilizes NADPH and molecular oxygen to introduce an epoxide group at the 2,3-double bond of squalene, forming 2,3-oxidosqualene (B107256) [(R)-isomer is biologically relevant] ontosight.ainih.govwikipedia.orgwikidoc.orgalchetron.comnih.gov.

Subsequently, 2,3-oxidosqualene undergoes cyclization, a pivotal step catalyzed by oxidosqualene cyclases (OSCs). In plants, this cyclization predominantly leads to cycloartenol, the characteristic tetracyclic triterpene precursor for sterols and steroidal saponins. In contrast, animals and fungi typically produce lanosterol (B1674476) from 2,3-oxidosqualene ontosight.aitandfonline.comscbt.commdpi.comnih.govnih.govmdpi.commdpi.com. Cycloartenol is then further processed through a series of enzymatic modifications, including demethylation and side-chain alterations, to yield phytosterols (B1254722) such as cholesterol, campesterol, and β-sitosterol, which serve as the direct precursors for steroidal saponin (B1150181) biosynthesis ontosight.aitandfonline.comscbt.comnih.govbiorxiv.org.

Enzymatic Steps and Key Enzymes in Spirostanol Sapogenin Formation

The conversion of sterol precursors like cholesterol or β-sitosterol into spirostanol sapogenins involves a complex series of oxidative and hydroxylative modifications, followed by cyclization and glycosylation.

The formation of the characteristic spirostanol or furostanol aglycones involves extensive modifications of the sterol backbone, primarily mediated by cytochrome P450 monooxygenases (CYPs) and other oxidative enzymes nih.govtandfonline.comscbt.combiorxiv.orgmdpi.comnih.gov. Key modifications include hydroxylation and oxidation at specific carbon positions, which are critical for creating the necessary functional groups for subsequent cyclization and glycosylation.

C-22 Hydroxylation: Enzymes from the CYP90B family are known to catalyze the hydroxylation of cholesterol at the C-22 position, a crucial step in the formation of the E-ring of the steroidal skeleton nih.govbiorxiv.org.

C-26 Hydroxylation: Hydroxylation at the C-26 position of the side chain is also essential, often carried out by CYP94 family enzymes nih.govbiorxiv.orgresearchgate.net. This step is vital for the formation of the F-ring.

C-16 Hydroxylation: Hydroxylation at C-16 is another common modification, often occurring in conjunction with C-22 modifications, sometimes by bifunctional enzymes nih.govbiorxiv.org.

C-1 and C-3 Hydroxylation: For this compound, which possesses hydroxyl groups at the C-1β and C-3β positions diva-portal.orgnih.gov, specific hydroxylases would be required to introduce these functionalities onto the steroidal backbone. While C-1 and C-3 hydroxylations are common in sterol metabolism, their specific roles in this compound's pathway are not detailed in the reviewed literature.

These oxidative and hydroxylative steps, often occurring in a specific sequence, lead to the formation of intermediates that can undergo intramolecular cyclization to form the spiroketal structure characteristic of spirostanols or the related furostanol structure. The stereochemistry at C-25 and the 5α configuration in this compound diva-portal.orgnih.gov are determined by the cyclization process and subsequent enzymatic modifications.

The final step in the biosynthesis of steroidal saponins is glycosylation, where one or more sugar units (e.g., glucose, galactose, rhamnose) are attached to the sapogenin aglycone, typically at the C-3 hydroxyl group nih.govtandfonline.comscbt.commdpi.comnih.govresearchgate.netmdpi.compjsir.org. This process is catalyzed by a diverse family of enzymes known as UDP-glycosyltransferases (UGTs) nih.govtandfonline.commdpi.comfrontiersin.orgnih.govresearchgate.netmdpi.comsci-hub.se. UGTs utilize activated sugar donors, such as UDP-glucose or UDP-galactose, to regioselectively transfer sugar moieties, thereby influencing the saponin's solubility, biological activity, and transport properties nih.govresearchgate.netmdpi.comsci-hub.se.

Hypothesized and Investigated Biosynthetic Routes to this compound

While specific, detailed investigations into the precise biosynthetic pathway of this compound itself were not found in the reviewed literature, its structure as a 1β,3β-diol, 5α,25R-spirostane places it firmly within the general framework of steroidal saponin biosynthesis. It is hypothesized that this compound is formed from cholesterol or a related phytosterol through a series of enzymatic modifications:

Squalene to Sterol Precursor: Via the MVA/MEP pathways, squalene, squalene epoxidase, and oxidosqualene cyclases leading to cholesterol or phytosterols nih.govontosight.aitandfonline.comscbt.comnih.govnih.govmdpi.com.

Sterol Modification: Hydroxylation and oxidation steps, likely involving specific CYP enzymes, would introduce hydroxyl groups at C-1 and C-3, and facilitate the cyclization and stereochemical arrangements at C-5 and C-25 to form the spirostanol structure. The exact enzymes responsible for C-1 and C-3 hydroxylation in this compound biosynthesis are not specified in the available literature.

Glycosylation: Attachment of sugar moieties to the C-3 hydroxyl group by UGTs would yield the final saponin structure, though this compound itself is often referred to as the sapogenin (aglycone) diva-portal.orgnih.gov.

Further research is needed to identify the specific enzymes and genes involved in the unique hydroxylation patterns and stereochemical outcomes that define this compound's structure within the broader context of plant steroidal saponin metabolism.

Compound Table

Compound NameChemical Classification / Description
This compound1β,3β-diol, 5α,25R-spirostane (Steroidal Sapogenin)
SqualeneLinear triterpene hydrocarbon (C30)
2,3-OxidosqualeneEpoxidized squalene (C30)
CholesterolSterol precursor
β-SitosterolPhytosterol precursor
LanosterolAnimal/fungal sterol precursor
CycloartenolPlant sterol precursor
Diosgenin (B1670711)Spirostanol sapogenin
PennogeninSpirostanol sapogenin
SaponinsGlycosides of triterpene or steroid aglycones
Steroidal SaponinsSaponins with a steroid aglycone
SpirostanolsSteroidal sapogenins characterized by a spiroketal ring (E-ring)
FurostanolsSteroidal sapogenins with an open E-ring structure
GlycosyltransferasesEnzymes catalyzing the transfer of sugar moieties
UDP-glycosyltransferases (UGTs)A family of enzymes that catalyze glycosylation using UDP-sugar donors
Cytochrome P450 monooxygenases (CYPs)Enzymes involved in oxidative modifications, including hydroxylation

References nih.govwikipedia.orgontosight.aiwikidoc.orgplos.orgmdpi.comasm.orgbiorxiv.orgtandfonline.comscbt.comontosight.airesearchgate.netnih.govdiva-portal.orgchalmers.sealchetron.combohrium.combiorxiv.orgnih.govnih.govfrontiersin.orgsci-hub.senih.govmdpi.comresearchgate.netmdpi.commdpi.comfrontiersin.orgpjsir.orgnih.govThis compound: Unraveling its Biosynthetic Journey

This compound, a steroidal sapogenin characterized by its 1β,3β-diol, 5α,25R-spirostane structure, is a complex natural product found in various plant species, notably within the Cordyline genus diva-portal.orgalchetron.comnih.govsci-hub.se. Its biosynthesis is intricately linked to the broader metabolic pathways that produce steroidal saponins, a diverse class of plant secondary metabolites. These pathways originate from fundamental isoprenoid precursors and involve a sophisticated cascade of enzymatic modifications, including hydroxylation, oxidation, cyclization, and glycosylation.

Biosynthetic Pathways and Precursor Studies of Brisbagenin

Molecular Regulation Mechanisms of Steroidal Saponin Biosynthesis in Plants

The biosynthesis of steroidal saponins in plants is a complex, multi-step process that is tightly regulated at various molecular levels. This regulation is essential for controlling the production and accumulation of these compounds, which serve vital roles in plant defense against pathogens and herbivores, and also possess significant pharmacological properties. The molecular mechanisms governing steroidal saponin biosynthesis involve the intricate interplay of transcription factors, phytohormone signaling pathways, and responses to environmental cues. nih.govmdpi.com

Transcription Factor-Mediated Regulation

Transcription factors (TFs) are key regulators that control the expression of genes involved in the steroidal saponin biosynthetic pathway. These proteins bind to specific DNA sequences, modulating gene transcription and thereby influencing the flux through the metabolic pathway. Several families of TFs have been identified as crucial players in this process.

bHLH Transcription Factors: The basic helix-loop-helix (bHLH) family is prominently involved. In Medicago truncatula, two JA-inducible bHLH TFs, TSAR1 (TRITERPENE SAPONIN BIOSYNTHESIS ACTIVATING REGULATOR1) and TSAR2, positively regulate triterpenoid (B12794562) saponin biosynthesis. They achieve this by directly binding to the N-box elements in the promoter of HMGR1 (3-HYDROXY-3-METHYLGLUTARYL-COENZYME A REDUCTASE1), a rate-limiting enzyme in triterpene synthesis, and by transactivating MAKIBISHI1 (MKB1), an E3 ubiquitin ligase that modulates HMGR1 levels. mdpi.commdpi.comoup.com TSAR3, another bHLH TF in M. truncatula, regulates the expression of CYP88A13, a cytochrome P450 enzyme critical for the final oxidation step in hemolytic saponin biosynthesis in developing seeds. mdpi.com The bHLH TF MYC2 is recognized as a master regulator of jasmonate (JA) signaling and has been implicated in the regulation of various secondary metabolite syntheses, including saponins. mdpi.com

WRKY Transcription Factors: The WRKY family of TFs also acts as positive regulators in triterpenoid saponin biosynthesis. For example, a MeJA-inducible WRKY TF in American ginseng (Panax quinquefolius) positively regulates ginsenoside biosynthesis. mdpi.com In Jatropha curcas, the transcription factor ZjWRKY18, induced by methyl jasmonate and salicylic (B10762653) acid, promoted jujube triterpenoid biosynthesis upon overexpression, while its silencing led to decreased synthesis gene transcription and triterpenoid accumulation. researchgate.net

bZIP Transcription Factors: Conversely, some bZIP TFs function as negative regulators. In M. truncatula, bZIP17 and bZIP60 downregulate JA-dependent triterpenoid saponin synthesis by suppressing the activities of TSAR1 and TSAR2. mdpi.com

Other Transcription Factors: Additional TF families, including NAC and HD-ZIP I, are also involved. In D. zingiberensis, the HD-ZIP I TF DZHDZ32, when overexpressed, significantly elevated levels of diosgenin (B1670711), cholesterol, and β-sitosterol, indicating its role in regulating steroidal saponin precursor synthesis. researchgate.net In Asparagus officinalis, genes from the Zinc Finger (ZF), MYB, and WRKY families were identified as potentially co-expressing with key steroidal saponin synthetic genes, suggesting their regulatory roles. researchgate.net

Phytohormone and Environmental Elicitation

Phytohormones, particularly jasmonates (JA and methyl jasmonate, MeJA), are well-established elicitors that induce the expression of genes involved in saponin biosynthesis. nih.govmdpi.com Beyond jasmonates, other signaling molecules and environmental stimuli can also modulate saponin production. Ethylene, salt stress, and melatonin (B1676174) have been observed to enhance steroidal saponin production, similar to MeJA. nih.gov Biotic elicitors, such as fungi (e.g., Aspergillus niger, Fusarium oxysporum) and bacteria (e.g., Escherichia coli), have also been employed to increase diosgenin production in certain plant species. nih.gov Salicylic acid (SA) has also been identified as an elicitor that can upregulate genes associated with saponin biosynthesis and stress responses. frontiersin.org

Regulation of Key Biosynthetic Enzymes

The regulation of steroidal saponin biosynthesis also encompasses control over the expression and activity of the enzymes catalyzing specific steps in the pathway. Key enzyme families involved include:

Cytochrome P450 Monooxygenases (CYPs): These enzymes are critical for the oxidation and hydroxylation of sterol precursors, such as cholesterol and β-sitosterol, at specific positions (e.g., C-16, C-22, C-26). Examples include CYP93E2 for C-24 oxidation, various members of the CYP72A subfamily for diverse triterpenoid modifications, and CYP90 genes involved in the conversion of cholesterol to 22S-hydroxycholesterol. nih.govmdpi.comnih.gov The expression of these CYPs is often modulated by TFs and environmental signals.

UDP-Dependent Glycosyltransferases (UGTs): These enzymes catalyze the final glycosylation steps, attaching sugar moieties to the saponin aglycones. Their activity and expression are crucial for determining the diversity and biological activity of saponins. mdpi.comfrontiersin.orgfrontiersin.org

While specific molecular regulatory mechanisms for this compound are not extensively detailed in current literature, as a steroidal saponin, its biosynthesis is presumed to be governed by the general regulatory networks that control these compounds in plants. These mechanisms involve a coordinated interplay of transcription factors, phytohormone signaling, and environmental cues to regulate the flux through the biosynthetic pathway. nih.govmdpi.com

Table of Key Transcription Factors in Steroidal Saponin Biosynthesis

Transcription FactorTF FamilySpeciesRole in Saponin BiosynthesisTarget Genes/Mechanism
TSAR1bHLHMedicago truncatulaPositive regulatorTransactivates HMGR1 and MAKIBISHI1; binds to HMGR1 promoter
TSAR2bHLHMedicago truncatulaPositive regulatorTransactivates HMGR1 and MAKIBISHI1; binds to HMGR1 promoter
TSAR3bHLHMedicago truncatulaPositive regulatorRegulates CYP88A13 expression
bZIP17, bZIP60bZIPMedicago truncatulaNegative regulatorsSuppress TSAR1 and TSAR2 activities
PnERF1AP2/ERFPanax notoginsengPositive regulatorBinds to promoters of HMGR, FPS, DS, SS
MYC2bHLHVarious (e.g., M. truncatula)Positive regulator (JA signaling)Regulates triterpene saponin biosynthesis
DZHDZ32HD-ZIP ID. zingiberensisPositive regulatorAffects diosgenin, cholesterol, and β-sitosterol levels
WRKY TFsWRKYVarious (e.g., P. quinquefolius)Positive regulatorsInducible by MeJA/SA; regulate triterpenoid synthesis genes
NAC TFsNACVariousInvolved in stress response and secondary metabolismRegulate downstream gene expression
MYB TFsMYBVariousInvolved in regulation of secondary metabolitesRegulate downstream gene expression
Zinc Finger (ZF) TFsZinc FingerAsparagus officinalisPotential regulatorsCo-expressed with key synthetic genes
PFG MYB genesMYBVariousActivators of flavonol biosynthesisRegulate downstream target genes (e.g., CHS)
BES1bHLH (related)Arabidopsis thalianaRepressor of PFG MYB genesRepresses PFG MYB gene expression, inhibiting flavonol biosynthesis

Chemical Synthesis and Derivatization Studies of Brisbagenin and Its Analogs

Total and Semi-Synthesis Strategies for Steroidal Sapogenins

The construction of complex steroidal sapogenins can be approached through total synthesis, where the molecule is built from simple precursors, or semi-synthesis, which involves modifying readily available natural products.

Total Synthesis: Total synthesis provides a versatile route to novel steroidal structures that are not accessible from natural sources. youtube.com The first total synthesis of the complex alkaloid strychnine (B123637) by R.B. Woodward in 1954 is a landmark achievement that laid the groundwork for synthesizing other intricate natural products. wikipedia.org Strategies in total synthesis often involve a retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. youtube.comnih.gov Key steps in the synthesis of steroidal cores may include stereoselective Diels-Alder reactions to construct the polycyclic framework, followed by a series of functional group manipulations to install the necessary hydroxyl groups and build the spiroketal side chain characteristic of spirostane sapogenins. researchgate.netresearchgate.net

Semi-synthesis: Semi-synthesis is often a more practical and economically viable approach, leveraging the abundance of certain natural sapogenins like diosgenin (B1670711). researchgate.net Diosgenin, extracted from plants of the Dioscorea species, serves as a crucial industrial starting material for the production of various steroidal drugs. researchgate.netmdpi.com Chemical modifications of these natural precursors allow for the generation of a wide array of analogs. nih.govresearchgate.net This approach enables the rapid production of derivatives for structure-activity relationship (SAR) studies, helping to identify the key structural features required for biological activity. nih.govrsc.orgresearchgate.net

Synthesis StrategyDescriptionAdvantagesKey Challenges
Total Synthesis Construction of the molecule from simple, achiral or small chiral precursors. nih.govAccess to unnatural analogs and stereoisomers; confirmation of structure.Long synthetic sequences; often low overall yields; complex stereochemical control required. wikipedia.org
Semi-synthesis Chemical modification of a readily available natural product (e.g., diosgenin). researchgate.netShorter routes; higher overall yields; cost-effective for large-scale production.Limited to the structural framework of the starting material; may require protecting groups.

Regioselective Modification Approaches for Brisbagenin Derivatives

Regioselective modification involves the targeted chemical alteration of a specific functional group within a molecule that contains multiple reactive sites. rug.nl For a complex molecule like this compound, which possesses several hydroxyl groups with varying reactivities, regioselective approaches are essential for creating specific derivatives. researchgate.net The steric and electronic differences between primary, secondary, axial, and equatorial hydroxyl groups can be exploited to direct reagents to a particular position on the steroidal backbone. researchgate.net

The synthesis of spirostane analogs, such as Brisbenone (a ketone derivative of this compound), typically involves the selective oxidation of a specific hydroxyl group on the this compound scaffold. The choice of oxidizing agent and reaction conditions is critical to prevent over-oxidation or side reactions.

Common methods for the selective oxidation of hydroxyl groups in steroidal systems include:

Chromium-based reagents: Reagents like Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) are widely used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

Dess-Martin Periodinane (DMP): A mild and highly selective reagent for oxidizing alcohols to ketones under neutral conditions, which is advantageous for sensitive substrates.

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), offering a mild alternative to metal-based oxidants.

The synthesis of other spirostane analogs can involve modifications to the E-ring of the spiroketal system, which can be opened regioselectively under specific conditions to yield dihydropyran frameworks or other related structures. researchgate.net

Glycosylation: Glycosylation, the attachment of sugar moieties to the sapogenin aglycone, is a crucial modification that significantly impacts the biological activity and physicochemical properties of the resulting saponin (B1150181). nih.gov This process is often the final step in the biosynthesis of saponins (B1172615) and is catalyzed by UDP-dependent glycosyltransferases (UGTs). nih.govresearchgate.netnih.gov In chemical synthesis, glycosylation requires the activation of a glycosyl donor (a sugar with a leaving group at the anomeric position) and its reaction with a hydroxyl group on the aglycone. researchgate.net

Several methods have been developed for the efficient glycosylation of sapogenins: dntb.gov.ua

Koenigs-Knorr method: Utilizes glycosyl halides (bromides or chlorides) as donors, typically promoted by heavy metal salts like silver or mercury salts.

Trichloroacetimidate method: Employs glycosyl trichloroacetimidates as donors, activated by a catalytic amount of a Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). This method is known for its high efficiency and stereoselectivity.

Thioglycosides: These donors are activated by various thiophilic promoters, offering a stable and versatile option for complex glycosylations.

Aglycone Modifications: Modifications to the aglycone (the non-sugar, steroidal part) can involve various chemical transformations to explore structure-activity relationships. These can include:

Esterification or Etherification: Converting hydroxyl groups to esters or ethers can alter the lipophilicity and bioavailability of the molecule.

Halogenation: Introduction of halogen atoms can modulate electronic properties and metabolic stability.

Click Chemistry: Introduction of azide (B81097) or alkyne handles allows for the convenient attachment of various functional groups or probes using copper-catalyzed or strain-promoted cycloaddition reactions.

Design and Synthesis of Chemically Modified this compound Probes for Biological Investigations

To investigate the molecular targets and mechanism of action of this compound, chemically modified probes are designed and synthesized. mdpi.com These probes typically consist of three components: the this compound core for target recognition, a linker arm, and a reporter tag for detection or isolation. nih.govnih.gov

Common Reporter Tags and Their Applications:

Biotin: Used for affinity-based pulldown experiments to isolate binding proteins from cell lysates. nih.govnih.gov

Fluorescent Dyes (e.g., fluorescein, rhodamine): Enable visualization of the subcellular localization of the probe using fluorescence microscopy.

Photoaffinity Labels (e.g., benzophenones, diazirines): Upon photoactivation, these groups form a covalent bond with the target protein, allowing for permanent labeling and identification.

Bio-orthogonal Handles (e.g., alkynes, azides): Allow for the attachment of various reporter tags in a biological environment without interfering with native cellular processes. burleylabs.co.uk

The synthesis of such a probe involves preparing a this compound derivative with a suitable functional group (e.g., a carboxylic acid or an amine) for attaching the linker, followed by coupling to the desired reporter tag. olemiss.edu

Computational Chemistry in Synthetic Route Design and Reaction Mechanism Analysis

Computational chemistry has become an indispensable tool in modern organic synthesis, providing insights that can guide experimental work. ucsf.eduquora.com It can be applied to the study of this compound synthesis in several ways:

Synthetic Route Design: Retrosynthesis software, sometimes aided by machine learning algorithms, can propose potential synthetic pathways by analyzing the target structure and searching databases of known reactions. nih.gov This can help chemists identify novel or more efficient routes.

Reaction Mechanism Analysis: Computational modeling can elucidate the detailed mechanisms of key synthetic steps. researchgate.netnih.gov For example, Density Functional Theory (DFT) calculations can be used to:

Determine the transition state structures and activation energies of a reaction, helping to predict its feasibility and outcome. mit.edu

Explain the origins of stereoselectivity in reactions, such as glycosylation or cycloadditions.

Model the interaction between a substrate and a catalyst to optimize reaction conditions. youtube.com

Predicting Reactivity: Computational methods can predict the relative reactivity of different functional groups in a molecule, aiding in the design of regioselective modifications. mit.edu By calculating properties like atomic charges or frontier molecular orbitals, chemists can anticipate which sites are most likely to react under specific conditions.

Investigation of Molecular and Cellular Interactions of Brisbagenin

In Silico Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as Brisbagenin, might bind to a protein and the stability of that interaction.

Computational docking studies have been performed to evaluate the binding affinity of this compound against key therapeutic targets. In a study involving 46 spirostan (B1235563) sapogenins, this compound was docked against a model of human aromatase, an enzyme crucial in estrogen biosynthesis and a target in hormone-dependent cancers. scispace.com The results identified this compound as one of seven compounds with a binding energy comparable to that of the known aromatase inhibitor, exemestane. scispace.com The binding energies for this group of promising spirostans ranged from -9.0 kcal/mol to -9.9 kcal/mol. scispace.com

Further docking analyses were conducted against the ligand-binding domain of human estrogen receptor-alpha (ERα) to assess potential off-target interactions. scispace.com

Based on the available scientific literature, no molecular docking studies predicting the binding affinity of this compound to the HER2 receptor or tubulin have been reported.

Molecular TargetPredicted Binding Affinity (kcal/mol)Reference CompoundReference Binding Affinity (kcal/mol)
Aromatase-9.0 to -9.9 (Range for top 7 compounds including this compound)Exemestane-9.5

While this compound was identified as having a strong binding affinity for aromatase, detailed analyses of the specific protein-ligand interaction profiles, such as the key amino acid residues involved in hydrogen bonding or hydrophobic interactions, have not been extensively published. scispace.com Molecular dynamics simulations were performed to assess the stability of the complex formed between aromatase and the spirostan sapogenin with the highest docking score in the aforementioned study; however, the specific interactions for the this compound-aromatase complex were not detailed. scispace.com Such analyses are critical for understanding the precise mechanism of binding and for the rational design of more potent derivatives.

Computational Prediction of Cellular Pathway Modulation

Computational models are utilized to forecast how a compound might affect broader cellular signaling networks and to identify potential mechanisms of action.

Quantitative Structure-Activity Relationship (QSAR) models have been used to predict the biological activities of this compound and related spirostans. scispace.com These studies consolidate propositions about a compound's mechanistic tendencies. For a set of 15 spirostans, QSAR predictions revealed high anti-proliferative tendencies. scispace.com The probability ranges for these compounds were significant for apoptosis agonism and for activity against proliferative diseases. scispace.com

Predicted Mechanistic TendencyProbability Range for 15 Spirostans (including this compound)
Apoptosis Agonist Activity0.42–0.90
Anti-Proliferative Disease Activity0.34–0.90
Antineoplastic ActivityHigh
Anti-Prostate Cancer ActivityHigh

Ligand-based computational screening is essential for predicting potential interactions with nuclear receptors, which can lead to unwanted side effects. This compound was evaluated using the Protox II webserver to predict its potential to activate nuclear receptor signaling pathways. scispace.com The results from this in silico screening indicated that this compound, along with six other spirostans that showed high binding affinity for aromatase, did not activate the tested nuclear receptor signaling pathways. scispace.com This included a predicted lack of activation for Estrogen Receptor-alpha (ERα), suggesting a favorable profile that avoids the agonistic effects on ERα seen with some other steroidal compounds. scispace.com This ERα-sparing potential was further supported by the molecular docking studies. scispace.com

CompoundPredicted Activation of Nuclear Receptor Signaling PathwaysPredicted Activation of ERα Signaling
This compoundInactiveInactive

Mechanistic Studies in Cellular and Sub-Cellular Models (Focus on molecular events and pathways)

Based on a comprehensive review of the available scientific literature, experimental studies detailing the molecular mechanisms of this compound in cellular or sub-cellular models have not been published. The current body of research has primarily focused on the isolation and identification of this compound from natural sources and its computational evaluation. scispace.comresearchgate.net Future in vitro and in vivo studies are necessary to validate the promising in silico predictions and to fully elucidate the molecular events and signaling pathways modulated by this compound.

Impact on Enzyme Activities (e.g., cAMP phosphodiesterase inhibition)

There is no available research specifically investigating the effect of this compound on the activity of cyclic AMP (cAMP) phosphodiesterases or any other enzymes. Phosphodiesterases are crucial enzymes in signal transduction pathways, breaking down cyclic nucleotides like cAMP. mdpi.com Inhibition of these enzymes can lead to an increase in intracellular cAMP levels, which in turn can modulate various physiological processes. nih.govcvpharmacology.com However, no studies have been published that assess the inhibitory or modulatory potential of this compound against this class of enzymes.

Systems Biology Approaches for Network Perturbation Analysis by this compound

There is no evidence of this compound having been analyzed using systems biology approaches for network perturbation analysis. Systems biology utilizes computational and mathematical modeling to understand the complex interactions within biological systems. plos.orgnih.gov Network perturbation analysis, specifically, would involve treating a biological system with this compound and then measuring global changes in gene expression, protein levels, or metabolite concentrations to infer the compound's mechanism of action and its impact on cellular networks. nih.gov Such an analysis for this compound has not been reported in the available scientific literature.

Advanced Analytical Methodologies for Brisbagenin Research Applications

Quantitative and Qualitative Analysis of Brisbagenin in Research Samples

Accurate quantitative and qualitative analysis is fundamental for characterizing this compound and its presence in biological or chemical matrices. Chromatographic techniques, often coupled with mass spectrometry, are indispensable for this purpose.

Validation of Chromatographic Methods (HPLC, GC) for Purity and Content

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are foundational techniques for separating, identifying, and quantifying chemical compounds ijarsct.co.inwjpmr.comgentechscientific.com. For research applications involving this compound, the development and validation of robust chromatographic methods are essential to ensure reliable purity and content determination. Method validation, as guided by international standards such as ICH guidelines, involves assessing several performance characteristics ijarsct.co.injrespharm.comwjpmr.combrjac.com.br. These typically include:

Specificity: Demonstrating that the method can accurately measure this compound in the presence of other components, such as impurities or matrix constituents ijarsct.co.innih.govwjpmr.com.

Linearity and Range: Establishing a linear relationship between the analyte concentration and the instrument's response over a defined range ijarsct.co.inscielo.brjrespharm.comwjpmr.com.

Accuracy: Measuring how close the obtained results are to the true value, often assessed through recovery studies or comparison with reference standards ijarsct.co.inscielo.brnih.govwjpmr.com.

Precision: Evaluating the agreement between independent measurements obtained under stipulated conditions, encompassing repeatability and intermediate precision ijarsct.co.inscielo.brnih.govwjpmr.com.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of this compound that can be reliably detected and quantified, respectively ijarsct.co.injrespharm.comnih.govnih.gov.

Robustness: Assessing the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during routine use ijarsct.co.injrespharm.comwjpmr.com.

While specific validated HPLC or GC methods for this compound were not detailed in the provided search results, these principles are universally applied to natural products for ensuring the quality and reproducibility of research data researchgate.netijarsct.co.innih.govwjpmr.com.

Application of Hyphenated Techniques (e.g., LC-MS, GC-MS) for Trace Analysis and Metabolite Profiling

Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), combine the separation power of chromatography with the sensitive detection and identification capabilities of mass spectrometry researchgate.netmagritek.comgentechscientific.comnih.govpacificbiolabs.com. These methods are invaluable for trace analysis and metabolite profiling, enabling the identification and quantification of compounds even at very low concentrations within complex mixtures.

LC-MS is particularly suited for analyzing a broad range of polar and non-volatile compounds, including many natural products like steroids, which this compound is nih.govgentechscientific.compacificbiolabs.comresearchgate.net. GC-MS is effective for volatile compounds or those that can be derivatized to become volatile magritek.comgentechscientific.comnih.gov. For this compound research, LC-MS could be employed to:

Identify and quantify this compound in plant extracts or biological samples with high sensitivity and specificity nih.govpacificbiolabs.comresearchgate.netprotocols.io.

Profile metabolites related to this compound biosynthesis or degradation pathways, aiding in understanding its biological role nih.govpacificbiolabs.com.

Detect trace amounts of this compound in complex matrices where it might be present at low concentrations researchgate.netnih.govpacificbiolabs.com.

The validation of these hyphenated methods, similar to standalone chromatographic techniques, is crucial for ensuring the reliability of results nih.govresearchgate.netnih.govpacificbiolabs.com.

Standardization of Extraction and Isolation Protocols for Reproducible Research

The isolation and purification of natural products like this compound from complex biological matrices require well-defined and standardized extraction and isolation protocols wjpmr.comspectroscopyonline.com. Standardization is critical for ensuring reproducibility across different laboratories and experiments, which is essential for robust scientific findings thermofisher.com.

While specific standardized protocols for this compound were not detailed in the provided search results, general principles of natural product extraction involve:

Selection of appropriate solvents based on the polarity of the target compound wjpmr.comspectroscopyonline.com.

Optimization of extraction parameters such as temperature, time, and solvent-to-sample ratio wjpmr.comspectroscopyonline.com.

Employing purification techniques like column chromatography, crystallization, or preparative HPLC to isolate the target compound wjpmr.comspectroscopyonline.com.

The use of internal standards and detailed documentation of each step are key components of standardization to minimize variability and ensure that research findings are comparable and verifiable thermofisher.com.

Development of Biosensors and Electrochemical Methods for Specific Detection in Research Contexts

Biosensors and electrochemical methods offer sensitive, selective, and often rapid detection of analytes, making them valuable tools in various research settings jrespharm.combruker.comnih.govnih.govresearchgate.net. These technologies typically integrate a biological recognition element (e.g., enzyme, antibody, aptamer) with a transducer that converts the biological interaction into a measurable signal, often electrical jrespharm.combruker.comnih.govnih.govresearchgate.net.

While specific biosensors or electrochemical methods developed for this compound were not found in the provided snippets, the principles of these technologies are highly adaptable. For instance, electrochemical sensors can be engineered to detect specific molecules by modifying electrode surfaces with recognition elements that bind selectively to the target analyte nih.govnih.govresearchgate.net. Research into developing such sensors for this compound would involve:

Designing biorecognition elements that specifically bind to this compound.

Developing electrode materials and surface modifications to enhance sensitivity and selectivity jrespharm.comnih.govnih.govresearchgate.net.

Validating the sensor's performance in terms of sensitivity, specificity, and response time for this compound detection nih.govnih.gov.

Such advancements could enable novel research applications, such as real-time monitoring of this compound in biological systems or high-throughput screening assays.

Real-time Spectroscopic Monitoring of Chemical Transformations Involving this compound

Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, are powerful tools for elucidating molecular structures and monitoring chemical reactions in real-time nih.govnih.govmagritek.combruker.comgentechscientific.comresearchgate.netprotocols.io. Real-time monitoring allows researchers to track the progress of chemical transformations, understand reaction kinetics, and optimize reaction conditions without interrupting the process nih.govmagritek.comgentechscientific.com.

NMR spectroscopy, for instance, is crucial for the structural elucidation of natural products like this compound, providing detailed information about its chemical structure nih.gov. Modern benchtop NMR systems coupled with flow cells can enable real-time monitoring of chemical reactions by continuously analyzing the reaction mixture nih.govmagritek.combruker.com. Similarly, IR and Raman spectroscopy can monitor changes in molecular vibrations that correspond to the formation or consumption of specific chemical species during a reaction nih.govprotocols.io.

For this compound research, these techniques could be applied to:

Monitor the kinetics of chemical reactions involving this compound, such as derivatization or degradation studies nih.govmagritek.combruker.comgentechscientific.com.

Track the formation of specific intermediates or products during chemical synthesis or modification of this compound nih.govmagritek.combruker.comgentechscientific.com.

Study the structural changes of this compound under various chemical conditions in real-time nih.govnih.govmagritek.combruker.comgentechscientific.comprotocols.io.

While direct examples of real-time spectroscopic monitoring of this compound transformations were not found in the provided search results, the established capabilities of these spectroscopic methods make them highly relevant for such research applications.

Compound Name Index

this compound

Brisbenone

Cordylagenin

Epi-Neotigogenin

Epi-Tigogenin

Cannigenin

Smilagenin

Yamogenin

Ruscogenin (B1680278)

Neoruscogenin

Brazilin

Protosappanin B

8-Hydroxydeoxyguanosine (8-OHdG)

Glipizide

Axitinib

Capecitabine

Brinzolamide (BRZ)

Kaempferol-3-α-rhmanoside

Quercetin-3-α-araboside

Luteolin-3',4'-dimethoxy-7-β-rhamnoside

Kaempferol-3-β-dirhamnoside

Quercetin-3-β-glucoside

Kaempferol

Ecological Roles and Chemotaxonomic Significance of Brisbagenin

Role of Steroidal Saponins (B1172615) in Plant-Environment Interactions

Steroidal saponins, as a class of plant secondary metabolites, are crucial for plants' interactions with their environment, particularly in defense against biotic stresses. They function as a line of defense against pathogens and herbivores mdpi.commpg.de. When plants are infected by pathogens, the content of steroidal saponins can increase, aiding in the plant's defense response researchgate.net. These compounds can be stored in vacuoles in an inactive form and are activated upon pathogen attack, often through enzymatic hydrolysis, leading to the disruption of fungal cell membranes mdpi.com.

In interactions with herbivores, steroidal saponins act as toxins and digestive inhibitors, deterring feeding and reducing insect survival and herbivory mdpi.comresearchgate.netmdpi.com. Studies have shown that plants lacking saponins are more susceptible to insect herbivores, with insects preferring to starve rather than feed on saponin-deficient plants mpg.de. For example, saponins from Agave americana have demonstrated antifeedant activity against the rice pest Sitophilus oryzae, and triterpene saponins from Quillaja saponaria have shown deterrent activity against pea pests mdpi.com. Some steroidal saponins also exhibit allelopathic effects, capable of suppressing the growth of neighboring plants, thereby reducing competition for resources ekb.egmdpi.com.

Chemotaxonomic Markers within Cordyline and Related Genera

Steroidal saponins, including Brisbagenin, are valuable chemotaxonomic markers, particularly within the Cordyline genus and related plant families nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov. Chemotaxonomy utilizes the chemical constituents of plants to aid in their classification and to understand evolutionary relationships. Previous investigations into Cordyline species have identified various steroidal saponins, such as this compound, tigogenin, neotigogenin, diosgenin (B1670711), yamogenin, cannigenin, cordylagenin, and ruscogenin (B1680278) researchgate.netresearchgate.netresearchgate.netresearchgate.netpiper2008.comscribd.com. The presence and variation of these compounds contribute to the chemotaxonomic data for the Cordyline genus and the broader Asparagaceae family researchgate.netresearchgate.net. Research has indicated that steroidal saponins are predominantly found in monocotyledonous angiosperms, with Cordyline species being a notable example within the Asparagaceae family nih.govitb.ac.iduea.ac.uk. The identification of specific saponins like this compound aids in differentiating species and understanding their phylogenetic placement researchgate.netresearchgate.netresearchgate.net.

Molecular Evolution and Distribution Patterns of Steroidal Saponins

The distribution and molecular evolution of steroidal saponins in plants are complex and have been shaped by multiple evolutionary events. Steroidal saponins are primarily found in monocots, including families like Dioscoreaceae, Melanthiaceae, Smilacaceae, and Asparagaceae mdpi.comnih.govitb.ac.id. Studies suggest that the steroidal saponin (B1150181) pathway originated in genera such as Asparagus and Dioscorea and has undergone multiple independent origins within angiosperms researchgate.netnih.gov. These origins are often associated with mechanisms like gene duplication and increased gene expression within the steroidal saponin-associated module (SSAM) researchgate.netnih.gov.

The specific distribution patterns of steroidal saponins, including this compound, are diverse and can vary even within the same plant species, potentially relating to specialized functions in different tissues nih.govresearchgate.net. For instance, steroidal saponins are found in various Cordyline species, contributing to the chemotaxonomic understanding of the genus nih.govresearchgate.netresearchgate.netnih.gov. The molecular evolution of these compounds involves shifts in gene evolutionary rates and amino acid usage, which collectively influence their distribution and diversity across plant lineages researchgate.netnih.gov. Understanding these evolutionary patterns provides insights into plants' adaptation to biotic and abiotic stresses researchgate.netnih.govresearchgate.net.

Q & A

Q. How can researchers integrate multi-omics data to comprehensively map this compound’s mechanism of action?

  • Methodological Answer : Combine proteomics (LC-MS/MS), metabolomics (GC-MS), and epigenomic (ChIP-seq) datasets using pathway enrichment tools (e.g., DAVID, MetaboAnalyst). Validate network predictions with functional assays (e.g., luciferase reporters for transcriptional activity) .

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